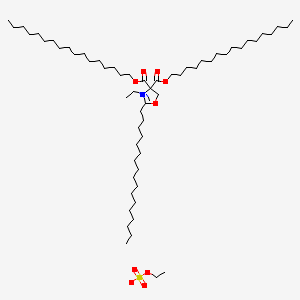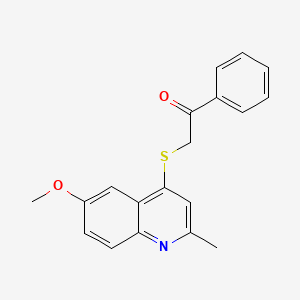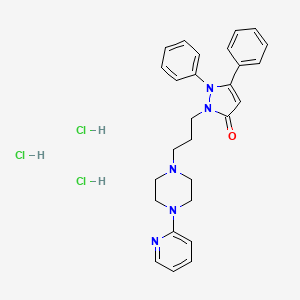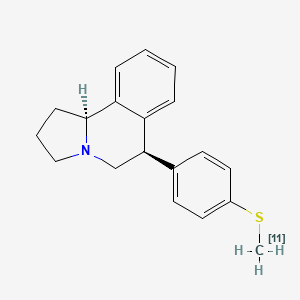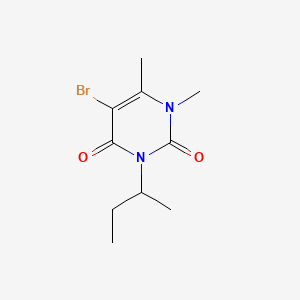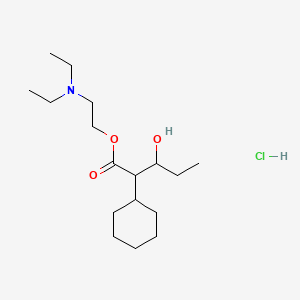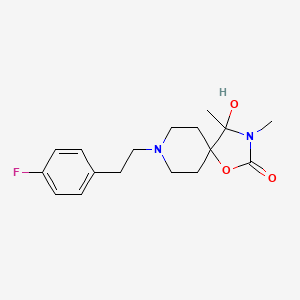
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorophenyl-containing reagent reacts with the spirocyclic intermediate.
Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively. These steps may involve the use of specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3-isopropyl-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-naphthalen-1-yl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is unique due to its specific spirocyclic structure and the presence of both hydroxyl and fluorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
134070-06-7 |
|---|---|
Molecular Formula |
C17H23FN2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H23FN2O3/c1-16(22)17(23-15(21)19(16)2)8-11-20(12-9-17)10-7-13-3-5-14(18)6-4-13/h3-6,22H,7-12H2,1-2H3 |
InChI Key |
UGXBRFVWHZKUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


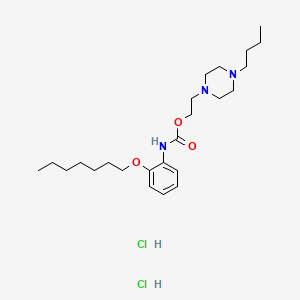
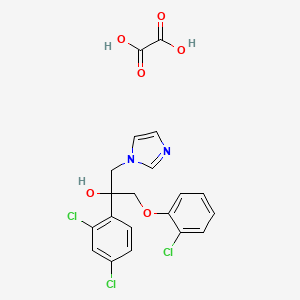

![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
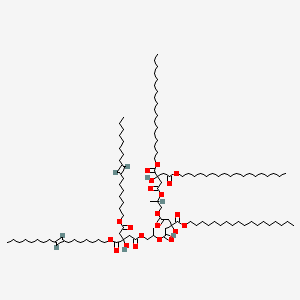
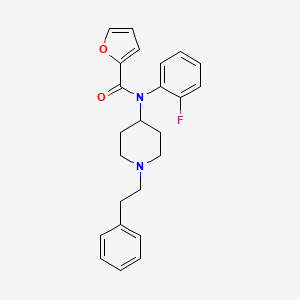
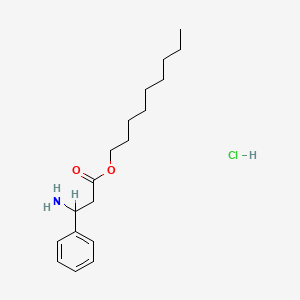
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide](/img/structure/B12755620.png)
